5-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide
Description
5-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide is a synthetic small molecule featuring a tetrahydroquinazolinone core substituted with a carbamoyl-methyl group and a pentanamide side chain. The N-(3-methylbutyl)pentanamide chain enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
5-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O4/c1-4-21-12-14-22(15-13-21)30-26(34)19-32-24-10-6-5-9-23(24)27(35)31(28(32)36)18-8-7-11-25(33)29-17-16-20(2)3/h5-6,9-10,12-15,20H,4,7-8,11,16-19H2,1-3H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWMMNUJLMZEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide , also known as ChemDiv compound F142-0142, is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The IUPAC name reflects its intricate architecture, which includes a tetrahydroquinazoline core and a carbamoyl group. The compound's structure can be represented as follows:
- Molecular Structure :
- Chemical Structure (Referencing ChemDiv)
Key Identifiers
- SMILES :
CCc(cc1)ccc1NC(CN(c(cccc1)c1C(N1CCCCC(NCCC(C)C)=O)=O)C1=O)=O - InChI Key :
OJWMMNUJLMZEKO-UHFFFAOYSA-N
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to F142-0142 exhibit significant anticancer properties. For instance, derivatives of quinazoline and quinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : Compounds targeting specific pathways in cancer cells can lead to programmed cell death.
- Inhibition of Angiogenesis : Some derivatives prevent the formation of new blood vessels that tumors need for growth.
A notable study demonstrated that quinazoline derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. Research shows that certain compounds can exhibit:
- Antibacterial Effects : In vitro studies reveal significant activity against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Some derivatives have shown efficacy against common fungal pathogens.
For example, a series of quinoline derivatives demonstrated IC50 values ranging from 2.43 to 45.75 µM against Leishmania donovani, highlighting their potential in treating parasitic infections .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been explored extensively. Mechanisms include:
- Inhibition of Nitric Oxide Production : Certain derivatives significantly reduce nitric oxide levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting a pathway for managing inflammatory diseases.
- Downregulation of COX-2 Expression : Compounds that inhibit cyclooxygenase enzymes are promising candidates for anti-inflammatory therapies.
Studies indicate that specific quinazoline derivatives can inhibit iNOS and COX-2 protein expression, which are critical in inflammatory responses .
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of quinazoline derivatives, including F142-0142 analogs. These compounds were tested against breast cancer cell lines and exhibited IC50 values ranging from 0.5 to 10 µM, demonstrating promising anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Antimicrobial Screening
In another investigation, a library of quinazoline derivatives was screened for antimicrobial activity. F142-0142 showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 20 µg/mL. This finding suggests its potential utility in developing new antimicrobial agents.
Case Study 3: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory effects of quinazoline derivatives revealed that F142-0142 could effectively reduce LPS-induced inflammation in RAW264.7 macrophages. The compound demonstrated a dose-dependent decrease in nitric oxide production and downregulated COX-2 expression at concentrations as low as 5 µM.
Comparison with Similar Compounds
5-[1-({[(4-Methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(3-methylbutyl)pentanamide (CAS 1189718-48-6)
This analog replaces the 4-ethylphenyl group with a 4-methoxyphenylmethyl substituent. The molecular weight (508.6 g/mol) is identical to the target compound, but the methoxy derivative may exhibit altered solubility and metabolic stability due to increased polarity .
Piperazine/Diazepane Derivatives (Evidences 1, 3)
Compounds like 5-(4-(3,5-dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide () and 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide () feature flexible piperazine/diazepane cores instead of the rigid tetrahydroquinazolinone. These derivatives prioritize amine-mediated interactions (e.g., dopamine receptor binding) and exhibit lower molecular weights (~450–500 g/mol). The target compound’s rigid core may improve selectivity by reducing conformational flexibility .
Sulfonamide and Pyrazole Derivatives (Evidences 2, 5)
N-Carbamimidoyl-4-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)-benzenesulfonamide () and pyrazole-1-carbothioamides () incorporate sulfonamide or thioamide groups, which are absent in the target compound.
Physicochemical Properties
Preparation Methods
Cyclization of 2-Aminobenzamide Derivatives
The quinazoline core is frequently synthesized via cyclocondensation of 2-aminobenzamides with carbonyl compounds. Mechanochemical methods using 2-aminobenzamide and aldehydes in the presence of 2-iodoxybenzoic acid (IBX) yield quinazolin-4(3H)-ones under solvent-free conditions. For example:
\text{2-Aminobenzamide} + \text{4-Ethylbenzaldehyde} \xrightarrow{\text{IBX, Silica Gel}} \text{2-(4-Ethylphenyl)quinazolin-4(3H)-one} \quad (\text{Yield: 68%})
This method avoids traditional reflux conditions, reducing side reactions and improving atom economy.
Lactamization Strategies
Alternative routes involve lactam formation through AlCl₃-mediated cyclization . A eutectic mixture of AlCl₃, NaCl, and KCl (160:20:20 g) at 160°C facilitates the cyclization of 3-chloro-3'-hydroxypropionanilide into tetrahydroquinoline derivatives. While effective, this method requires careful temperature control to minimize isomerization and foaming.
Functionalization with the Carbamoyl Methyl Group
Carbamoylation at Position 1
The 1-{[(4-ethylphenyl)carbamoyl]methyl} substituent is introduced via nucleophilic acyl substitution. Reacting the tetrahydroquinazoline core with chloroacetyl chloride followed by treatment with 4-ethylaniline achieves this modification:
Optimized conditions use DMAP as a catalyst in refluxing toluene, yielding >90% conversion.
Installation of the N-(3-Methylbutyl)pentanamide Side Chain
Amide Coupling at Position 3
The pentanamide tail is appended via HATU-mediated coupling between the quinazoline intermediate and 3-methylbutylamine . Activation of the carboxylic acid (generated by hydrolysis of the corresponding ester) with HATU and DIPEA in DMF affords the final amide:
\text{Quinazoline-3-carboxylic Acid} + \text{HATU} + \text{3-Methylbutylamine} \rightarrow \text{Target Compound} \quad (\text{Yield: 85–92%})
Process Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies highlight mechanochemical synthesis as superior to solution-phase methods for the quinazoline core (Table 1).
Table 1: Cyclization Methods for Tetrahydroquinazoline Formation
Recycling of Reagents
Patent CN101337906A demonstrates aniline recovery via vacuum distillation during amidation, reducing waste and cost. Similarly, unreacted aldehydes in mechanochemical synthesis are recoverable by sublimation.
Analytical Characterization
Critical quality attributes are verified via:
Q & A
Synthesis and Optimization
Basic Question: What are the key steps and reagents involved in synthesizing 5-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide? Methodological Answer: The synthesis typically involves multi-step reactions:
Core formation : Construction of the tetrahydroquinazoline dione core via cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea analogs under reflux conditions .
Functionalization : Introduction of the 4-ethylphenylcarbamoylmethyl group via nucleophilic substitution or amide coupling, requiring anhydrous conditions and catalysts like EDC/HOBt .
Side-chain modification : Attachment of the N-(3-methylbutyl)pentanamide moiety using carbodiimide-mediated coupling in dichloromethane or DMF .
Critical reagents include propionyl chloride, 1-(4-ethylphenyl)urea, and 3-methylbutylamine. Reaction progress is monitored via TLC and HPLC .
Advanced Question: How can researchers optimize reaction yields for the final coupling step? Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving coupling efficiency .
- Catalyst tuning : Use of Hünig’s base (DIPEA) as a proton scavenger reduces side reactions during amide bond formation .
- Temperature control : Maintaining 0–5°C during exothermic steps minimizes decomposition .
- Purification : Normal-phase chromatography (gradient elution: 100% DCM to 10% MeOH/DCM) isolates the product with >95% purity .
Structural Characterization
Basic Question: What analytical techniques are essential for confirming the molecular structure of this compound? Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the tetrahydroquinazoline core (e.g., δ 2.4–2.6 ppm for methyl groups in the 3-methylbutyl chain) and confirms amide bond formation (δ 7.8–8.2 ppm for NH) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 521.2345) .
- X-ray Crystallography : Resolves bond lengths and angles in the tetrahydroquinazoline ring system, critical for validating stereochemistry .
Advanced Question: How can researchers address discrepancies between NMR and MS data? Methodological Answer:
- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., incomplete deprotection intermediates) .
- Deuterium exchange : Confirm labile protons (e.g., NH in amides) via D₂O shake tests in NMR .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .
Biological Activity Profiling
Basic Question: What assays are recommended for preliminary evaluation of biological activity? Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .
- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptor) with [³H]spiperone .
Advanced Question: How can structure-activity relationships (SAR) be systematically explored? Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 4-ethylphenyl with 4-fluorophenyl) and compare activity .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction motifs (e.g., hydrogen bond donors in the tetrahydroquinazoline core) .
- Free-energy perturbation (FEP) : Predict binding affinity changes for analogs using molecular dynamics simulations .
Computational Integration
Basic Question: How can computational methods guide the design of derivatives? Methodological Answer:
- Molecular docking : AutoDock Vina or Glide predicts binding poses in target proteins (e.g., EGFR kinase domain) .
- ADMET prediction : SwissADME or pkCSM estimates bioavailability, BBB penetration, and toxicity .
Advanced Question: What strategies validate computational predictions experimentally? Methodological Answer:
- Mutagenesis studies : Introduce point mutations in target proteins (e.g., EGFR T790M) and measure IC₅₀ shifts .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm docking-predicted interactions .
Data Contradiction Analysis
Advanced Question: How should researchers resolve conflicting bioactivity data across studies? Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation) .
- Batch analysis : Test multiple synthetic batches to rule out impurity effects (HPLC purity >98%) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Comparative Studies with Analogues
Basic Question: What structural analogs of this compound have been studied? Methodological Answer:
| Analog | Modification | Key Finding | Reference |
|---|---|---|---|
| CF2 | Isoxazole sulfamoyl group | Enhanced kinase selectivity | |
| B11283151 | Thiophen-2-ylmethyl substituent | Improved cytotoxicity (IC₅₀ = 2.1 μM in MCF-7) | |
| 11c | Quinolin-2-yl group | Increased dopamine D3 receptor affinity (Ki = 12 nM) |
Advanced Question: How do electronic effects of substituents influence activity? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
